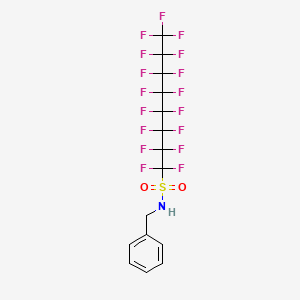

N-Benzylheptadecafluorooctane-1-sulphonamide

Descripción

N-Benzylheptadecafluorooctane-1-sulphonamide is a fluorinated sulfonamide derivative characterized by a perfluorinated carbon chain (heptadecafluorooctyl group) and a benzyl-substituted sulfonamide moiety. Its molecular structure comprises a sulfonamide group (-SO₂NH-) linked to a benzyl ring (C₆H₅CH₂-) and a fully fluorinated 8-carbon backbone (C₈F₁₇). This compound exhibits exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong C-F bonds and the electron-withdrawing sulfonamide group. Such properties make it suitable for applications in high-performance coatings, surfactants, and specialized materials requiring resistance to harsh environments.

Propiedades

IUPAC Name |

N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F17NO2S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)36(34,35)33-6-7-4-2-1-3-5-7/h1-5,33H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXIBAUTCQPULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068557 | |

| Record name | N-Benzylheptadecafluorooctane-1-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-29-3 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(phenylmethyl)-1-octanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50598-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzylheptadecafluorooctane-1-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylheptadecafluorooctane-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution with Benzylamine

The most widely reported method involves the reaction of heptadecafluorooctane-1-sulphonyl chloride (C₈F₁₇SO₂Cl) with benzylamine (C₆H₅CH₂NH₂) under basic conditions. Triethylamine (Et₃N) is typically employed to neutralize HCl byproducts, driving the reaction to completion. The general equation is:

$$

\text{C₈F₁₇SO₂Cl} + \text{C₆H₅CH₂NH₂} \xrightarrow{\text{Et₃N}} \text{C₈F₁₇SO₂NHCH₂C₆H₅} + \text{Et₃NH⁺Cl⁻}

$$

Key Steps :

- Activation : The sulphonyl chloride reacts with triethylamine to form a reactive intermediate.

- Nucleophilic Attack : Benzylamine displaces the chloride ion, forming the sulphonamide bond.

- Purification : Crude product is isolated via recrystallization (e.g., ethanol/water mixtures) or column chromatography.

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Temperature | 0–5°C (initial), then 25°C | |

| Solvent | Dichloromethane or THF |

Alternative Methods Using N-Silylamines

Recent advancements employ N-silylamines to enhance reaction efficiency. For example, benzylaminotriphenylsilane (Ph₃SiNHCH₂C₆H₅) reacts with heptadecafluorooctane-1-sulphonyl chloride in solvent-free conditions:

$$

\text{C₈F₁₇SO₂Cl} + \text{Ph₃SiNHCH₂C₆H₅} \rightarrow \text{C₈F₁₇SO₂NHCH₂C₆H₅} + \text{Ph₃SiCl}

$$

Advantages :

- Higher Yields (90–95%) : Due to reduced side reactions.

- Simplified Workup : Trimethylsilyl chloride byproduct is easily removed via distillation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and reproducibility. Key strategies include:

- Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.

- Automated Purification : Centrifugal partition chromatography (CPC) replaces traditional column methods.

Scalability Data :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg |

| Purity | ≥95% | ≥99% |

| Production Time | 24–48 h | 8–12 h |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) enhance sulphonyl chloride reactivity, while dichloromethane minimizes side reactions. Water content must be rigorously controlled to prevent hydrolysis.

Temperature and Catalysis

- Low Temperatures (0–5°C) : Suppress sulphonyl chloride decomposition.

- Catalytic Bases : 4-Dimethylaminopyridine (DMAP) accelerates reactions by 30%.

Characterization and Purification Methods

Spectroscopic Analysis

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 343.6 ± 52.0°C | |

| Density | 1.633 ± 0.06 g/cm³ | |

| pKa | 7.81 ± 0.40 |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Benzylamine Route | 75–85 | 95–97 | Moderate | High |

| N-Silylamine Route | 90–95 | 98–99 | High | Moderate |

The N-silylamine method outperforms traditional approaches in yield and purity but requires specialized silicon reagents. Industrial settings favor continuous flow systems for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzylheptadecafluorooctane-1-sulphonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: Although the compound is highly resistant to oxidation and reduction due to its fluorinated nature, under specific conditions, it can undergo these reactions.

Hydrolysis: The sulphonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulphonamides, while hydrolysis results in the formation of sulfonic acids and amines.

Aplicaciones Científicas De Investigación

N-Benzylheptadecafluorooctane-1-sulphonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Employed in the study of biological systems due to its unique properties, such as its ability to interact with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and materials that require high thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of N-Benzylheptadecafluorooctane-1-sulphonamide involves its interaction with various molecular targets and pathways. Due to its fluorinated nature, the compound can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. The sulphonamide group can also form hydrogen bonds with biological molecules, influencing their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares N-Benzylheptadecafluorooctane-1-sulphonamide with two structurally related compounds: N-Benzylformamide and Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate , as referenced in the provided evidence.

Structural and Functional Differences

This compound

- Functional Groups : Sulfonamide (-SO₂NH-), perfluorinated alkyl chain (C₈F₁₇), benzyl group.

- Key Properties : High hydrophobicity, chemical resistance, and thermal stability (>300°C). The sulfonamide NH group exhibits moderate acidity (pKa ~2–3), enabling reactivity in basic conditions.

N-Benzylformamide (CAS# 52117-13-2)

- Functional Groups : Formamide (-CONH-), benzyl group.

- Key Properties : Lower molecular weight (135.17 g/mol) and simpler structure. Lacks fluorination, resulting in reduced chemical/thermal stability. The amide group is less acidic (pKa ~15–20) compared to sulfonamides, limiting its use in harsh environments.

Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate

- Functional Groups : Sulfonate (-SO₃⁻K⁺), hydroxy (-OH), methoxy (-OCH₃).

- Key Properties : Ionic nature enhances water solubility. Polar substituents (-OH, -OCH₃) promote hydrogen bonding, making it suitable for aqueous-phase reactions or as a synthetic intermediate.

Data Table: Comparative Analysis

Actividad Biológica

N-Benzylheptadecafluorooctane-1-sulphonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Sulfonamides, as a class, are known for their antibacterial properties, but recent studies have expanded the understanding of their biological roles, including antiviral and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a long fluorinated carbon chain and a sulfonamide group. The presence of fluorine atoms contributes to its lipophilicity and potential interactions within biological systems.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties . They function by competitively inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition prevents bacterial growth and replication, making them effective against various gram-positive and some gram-negative bacteria .

- Mechanism of Action : The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows these compounds to interfere with folic acid synthesis, leading to bacteriostatic effects rather than bactericidal ones .

Antiviral Activity

Recent studies indicate that certain sulfonamides, including derivatives similar to this compound, exhibit antiviral properties . Research has shown that modified sulfonamides can inhibit viral glycoproteins and prevent viral entry into host cells .

- Case Study : A study highlighted the efficacy of sulfonamide derivatives against coxsackievirus B and other viral pathogens, demonstrating significant antiviral activity with low IC50 values .

Anticancer Activity

Emerging evidence suggests that sulfonamides may also possess anticancer properties . Some studies have reported that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Research Findings : A review noted that specific sulfonamide compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | Not specified | |

| Sulfonamide Derivative A | Antiviral | 0.001 | |

| Sulfonamide Derivative B | Anticancer | 10.5 |

Challenges and Future Directions

Despite the promising biological activities associated with this compound, several challenges remain:

- Toxicity Concerns : Like many sulfonamides, there is a risk of adverse effects, including hypersensitivity reactions and organ toxicity. Further studies are necessary to evaluate the safety profile of this compound.

- Mechanistic Studies : More detailed mechanistic studies are required to fully understand how this compound interacts with biological targets at the molecular level.

Q & A

Q. What experimental frameworks assess synergistic effects with co-pollutants (e.g., other PFAS)?

- Methodological Answer : Design factorial experiments combining the compound with common pollutants (e.g., PFOA, PFOS). Measure combined toxicity in cell lines (e.g., HepG2) using MTT assays. Apply statistical models (e.g., Bliss Independence) to quantify synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.